Diethyl 2,5-diaminohexanedioate
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Overview
Description
Diethyl 2,5-diaminohexanedioate is an organic compound with the molecular formula C10H20N2O4 It belongs to the class of amines and esters, characterized by the presence of amino groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of diethyl hexanedioate with ammonia or amines under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of Diethyl 2,5-diaminohexanedioate often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,5-diaminohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted amine compounds .
Scientific Research Applications
Diethyl 2,5-diaminohexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 2,5-diaminohexanedioate involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
- Diethyl 2,5-dibromohexanedioate
- Diethyl 2,5-dihydroxyhexanedioate
- Diethyl 2,5-diazidohexanedioate
Comparison: Diethyl 2,5-diaminohexanedioate is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity compared to its analogs. For instance, Diethyl 2,5-dibromohexanedioate is more reactive in substitution reactions due to the presence of bromine atoms, while Diethyl 2,5-dihydroxyhexanedioate exhibits different solubility and hydrogen bonding characteristics .
Properties
Molecular Formula |
C10H20N2O4 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
diethyl 2,5-diaminohexanedioate |
InChI |
InChI=1S/C10H20N2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 |
InChI Key |
ZDCIBJJKQWQDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)N)N |
Origin of Product |
United States |
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